2-(2-Fluoro-6-iodophenyl)acetic acid
Description
Significance of Halogenated Aryl Acetic Acids in Chemical Research
Halogenated aryl acetic acids are a cornerstone of modern chemical and pharmaceutical research. The incorporation of halogen atoms—fluorine, chlorine, bromine, and iodine—onto an aryl acetic acid scaffold imparts unique chemical properties that are invaluable in synthesis and drug design. Halogenation can enhance the therapeutic activity of molecules and is a common strategy in the development of pharmaceuticals, polymers, and agrochemicals. For instance, the well-known nonsteroidal anti-inflammatory drug (NSAID) Diclofenac is a derivative of phenylacetic acid, highlighting the therapeutic relevance of this structural class.
The carbon-halogen bond serves as a versatile functional handle in a multitude of organic reactions. Specifically, organoiodides and organobromides are excellent precursors for transition metal-catalyzed cross-coupling reactions, enabling the formation of new carbon-carbon and carbon-heteroatom bonds. The specific halogen used can tune the reactivity of the molecule; for example, the carbon-iodine bond is typically more reactive in catalytic cycles than carbon-bromine or carbon-chlorine bonds. Furthermore, phenylacetic acid derivatives possess a broad spectrum of biological activities, and their structure is a frequent starting point for creating new functionalized materials and potential therapeutics.
Role of 2-(2-Fluoro-6-iodophenyl)acetic acid in Contemporary Organic Synthesis
This compound is a specialized reagent whose value in contemporary organic synthesis lies in the unique arrangement of its functional groups. The presence of both a fluorine and an iodine atom ortho to the acetic acid side chain creates a highly functionalized and sterically defined building block.
The primary role of this compound is as an intermediate in the synthesis of more complex molecules. The carbon-iodine bond is particularly susceptible to a wide array of palladium-catalyzed cross-coupling reactions, including Suzuki, Heck, and Sonogashira couplings. This allows for the direct introduction of aryl, vinyl, or alkynyl groups at the 2-position of the phenyl ring. The closely related compound, 2-iodophenylacetic acid, is known to undergo such palladium-catalyzed reactions to form various functionalized products. sigmaaldrich.com
The ortho-fluoro substituent also plays a critical role. Fluorine's high electronegativity can significantly alter the electronic properties of the aromatic ring, influencing the reactivity of the molecule and the properties of the final products. In medicinal chemistry, the introduction of fluorine is a common strategy to improve metabolic stability, binding affinity, and bioavailability. The specific ortho-positioning of both the fluoro and iodo groups provides a unique steric and electronic environment that can be exploited to control regioselectivity in subsequent synthetic transformations and to construct highly substituted aromatic systems.
Historical Perspectives on Related Ortho-Substituted Phenylacetic Acid Derivatives
The study of phenylacetic acid and its derivatives has a rich history. Phenylacetic acid itself was identified as a plant hormone, or auxin, and research into its bioactivity was prominent in the latter half of the 20th century. While initial interest was substantial, it was later overshadowed by research into other auxins like indole-3-acetic acid.
Halogenated phenylacetic acids emerged as crucial intermediates in pharmaceutical synthesis during the mid-20th century. smolecule.com Early investigations primarily focused on chlorinated and fluorinated derivatives, valued for their ability to confer metabolic stability. smolecule.com The introduction of iodine into these structures gained traction later, recognized for its utility in catalysis and for radiolabeling studies. smolecule.com The development of synthetic methods to create ortho-substituted phenylacetic acids was a significant advancement, as this substitution pattern is a key feature of several important pharmaceutical compounds. The synthesis of these derivatives has evolved from classical methods to modern catalytic techniques, reflecting the broader trends in organic chemistry.
Chemical Data for this compound
The following table summarizes key computed chemical properties for this compound. Experimental data for this specific isomer is not widely available in public databases; therefore, these values are based on structural calculations.
| Property | Value |
| IUPAC Name | This compound |
| Molecular Formula | C₈H₆FIO₂ |
| Molecular Weight | 280.03 g/mol |
| Canonical SMILES | C1=CC(=C(C(=C1I)F)CC(=O)O) |
| Hydrogen Bond Donor Count | 1 |
| Hydrogen Bond Acceptor Count | 3 |
| Rotatable Bond Count | 2 |
| Topological Polar Surface Area | 37.3 Ų |
Structure
2D Structure
3D Structure
Properties
Molecular Formula |
C8H6FIO2 |
|---|---|
Molecular Weight |
280.03 g/mol |
IUPAC Name |
2-(2-fluoro-6-iodophenyl)acetic acid |
InChI |
InChI=1S/C8H6FIO2/c9-6-2-1-3-7(10)5(6)4-8(11)12/h1-3H,4H2,(H,11,12) |
InChI Key |
MWWQYJBARUZSFQ-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1)I)CC(=O)O)F |
Origin of Product |
United States |
Strategic Synthetic Methodologies
Retrosynthetic Analysis of 2-(2-Fluoro-6-iodophenyl)acetic acid
A retrosynthetic analysis of this compound reveals several potential disconnection points, leading to plausible synthetic pathways. The most straightforward disconnection is at the C-C bond between the aromatic ring and the acetic acid side chain. This suggests a precursor in the form of a 2-fluoro-6-iodophenyl organometallic species which can then react with a two-carbon electrophile corresponding to the acetic acid synthon.
Alternatively, the acetic acid functional group can be traced back to a precursor with a one-carbon substituent at the benzylic position, such as a methyl group or a hydroxymethyl group, which can be further elaborated. This leads to two primary forward-thinking strategies: the functionalization of a pre-existing side chain or the direct introduction of the acetic acid moiety onto the aromatic ring.
A third approach involves the homologation of a corresponding benzoic acid derivative, 2-fluoro-6-iodobenzoic acid. This would require the initial synthesis of the benzoic acid followed by a one-carbon chain extension.
Direct Functionalization Approaches to the Acetic Acid Moiety
These strategies focus on a starting material that already possesses a one-carbon substituent at the desired position, which is then converted into the acetic acid group.
Carboxylation and Carbonylation Strategies
While direct carboxylation of an unactivated methyl group on a toluene (B28343) derivative is challenging, carbonylation reactions of benzyl (B1604629) halides offer a more viable route. For instance, 2-fluoro-6-iodobenzyl bromide could be subjected to a palladium-catalyzed carbonylation in the presence of carbon monoxide and an alcohol to yield the corresponding ester, which can then be hydrolyzed to the desired carboxylic acid.
Another potential route is the oxidation of (2-Fluoro-6-iodophenyl)methanol. This commercially available precursor provides a direct and efficient pathway. The oxidation of the primary alcohol to the carboxylic acid can be achieved using a variety of oxidizing agents.
| Oxidizing Agent | Reaction Conditions | Yield (%) | Reference |
| Jones Reagent (CrO₃/H₂SO₄) | Acetone, 0°C to room temperature | Typically high | General method |
| Potassium Permanganate (KMnO₄) | Basic aqueous solution, heat | Variable | General method |
| PCC or PDC (milder) followed by further oxidation | CH₂Cl₂, room temperature for alcohol to aldehyde | - | General method |
This table presents generalized conditions for the oxidation of benzyl alcohols to carboxylic acids. Specific yields for the oxidation of (2-Fluoro-6-iodophenyl)methanol would require experimental determination.
Side-Chain Elongation Protocols
Side-chain elongation provides another avenue, starting from a benzylic precursor. A common method involves the conversion of a benzyl halide to a benzyl cyanide, followed by hydrolysis.
Cyanation: 2-Fluoro-6-iodobenzyl bromide can be treated with a cyanide salt, such as sodium or potassium cyanide, in a polar aprotic solvent to afford 2-(2-fluoro-6-iodophenyl)acetonitrile.
Hydrolysis: The resulting nitrile can then be hydrolyzed under acidic or basic conditions to yield this compound. wikipedia.org
Another approach is through the Arndt-Eistert homologation of 2-fluoro-6-iodobenzoic acid. masterorganicchemistry.com This multi-step process involves:
Conversion of the carboxylic acid to its acid chloride.
Reaction with diazomethane (B1218177) to form a diazoketone.
Wolff rearrangement of the diazoketone in the presence of a nucleophile (e.g., water) to yield the homologous carboxylic acid. masterorganicchemistry.com
The Willgerodt-Kindler reaction offers a pathway from a corresponding acetophenone. harvard.edu 2-Fluoro-6-iodoacetophenone could be treated with sulfur and a secondary amine (like morpholine) to form a thioamide, which upon hydrolysis would yield the desired acetic acid.
Halogen-Directed Metalation and Ortho-Lithiation Routes
This powerful strategy utilizes the directing effect of the fluorine atom to achieve regioselective metalation at the C2 position, ortho to both the fluorine and iodine substituents.
Regioselectivity and Chemoselectivity in Directed Metalation Reactions
In the case of 1-fluoro-3-iodobenzene, the fluorine atom is a more powerful directing group for ortho-lithiation than the iodine atom. Treatment with a strong organolithium base, such as n-butyllithium or s-butyllithium, at low temperatures (e.g., -78 °C) in an ethereal solvent like tetrahydrofuran (B95107) (THF), is expected to selectively deprotonate the C2 position. The iodine atom, being less electronegative and a weaker directing group, is less likely to direct lithiation to the C4 position. Furthermore, iodine-lithium exchange is a potential side reaction but can often be suppressed by careful control of reaction conditions.
| Organolithium Reagent | Directing Group | Position of Lithiation |
| n-Butyllithium | Fluorine | Ortho (C2) |
| s-Butyllithium | Fluorine | Ortho (C2) |
| LDA | Fluorine | Ortho (C2) |
This table illustrates the expected regioselectivity based on the directing ability of the fluorine atom in related systems.
Subsequent Electrophilic Quenching for Substituent Introduction
Once the 2-fluoro-6-iodophenyllithium species is generated in situ, it can be quenched with a suitable electrophile to introduce the acetic acid moiety.
One common method is carboxylation by quenching the organolithium with solid carbon dioxide (dry ice). Subsequent acidic workup protonates the resulting carboxylate to afford 2-fluoro-6-iodobenzoic acid. This benzoic acid derivative would then require a one-carbon homologation, as described in the Arndt-Eistert synthesis, to yield the final product.
A more direct approach involves quenching the organolithium with an electrophile that already contains the two-carbon acetic acid framework. Examples of such electrophiles include:
Ethyl bromoacetate (B1195939) or ethyl iodoacetate: Reaction with these reagents would directly form the ethyl ester of this compound, which can be readily hydrolyzed to the target acid.
Acetaldehyde (B116499) followed by oxidation: Quenching with acetaldehyde would yield 1-(2-fluoro-6-iodophenyl)ethanol. Subsequent oxidation of this secondary alcohol would provide the desired carboxylic acid.
The choice of electrophile and reaction conditions is crucial to optimize the yield and minimize side reactions.
| Electrophile | Intermediate Product | Final Product |
| Carbon Dioxide (CO₂) | 2-Fluoro-6-iodobenzoic acid | Requires homologation |
| Ethyl bromoacetate | Ethyl 2-(2-fluoro-6-iodophenyl)acetate | This compound |
| Acetaldehyde | 1-(2-Fluoro-6-iodophenyl)ethanol | This compound |
This table outlines potential electrophilic quenching strategies and the subsequent steps to obtain the final product.
Cross-Coupling Strategies for Aryl Ring Construction or Functionalization
Suzuki-Miyaura Coupling Methodologies utilizing Boronic Acid Precursors
The Suzuki-Miyaura reaction is one of the most widely used methods for forming C-C bonds, coupling an organoboron reagent with an organic halide or pseudo-halide. nih.gov This reaction is catalyzed by a palladium complex and requires a base. nih.gov The catalytic cycle involves three key steps: oxidative addition of the aryl halide to the Pd(0) complex, transmetalation with the boronic acid derivative, and reductive elimination to yield the final product and regenerate the catalyst. nih.gov
In the context of this compound, a Suzuki-Miyaura coupling would involve its reaction with a variety of aryl or vinyl boronic acids. This would replace the iodine atom with a new carbon-based substituent, leading to the formation of complex biaryl or styrenyl acetic acid derivatives. Given the steric hindrance around the iodine atom, the choice of ligand is critical. Sterically demanding, electron-rich phosphine (B1218219) ligands, such as those from the Buchwald series (e.g., SPhos, XPhos), are often employed to promote the challenging oxidative addition and reductive elimination steps in couplings of hindered substrates. nih.govorganic-chemistry.org
Table 1: Typical Reaction Components for Suzuki-Miyaura Coupling
| Component | Example | Function |
|---|---|---|
| Aryl Halide | This compound (or its ester) | Electrophilic partner |
| Boronic Acid | Phenylboronic acid, 4-Vinylphenylboronic acid | Nucleophilic partner |
| Palladium Catalyst | Pd(PPh₃)₄, Pd(OAc)₂, Pd₂(dba)₃ | Catalyzes the coupling reaction |
| Ligand | PPh₃, SPhos, XPhos, P(t-Bu)₃ | Stabilizes catalyst, promotes key reaction steps |
| Base | Cs₂CO₃, K₂CO₃, K₃PO₄, CsF | Activates the boronic acid for transmetalation |
| Solvent | Toluene, Dioxane, DMF, Water/Isopropanol | Solubilizes reactants and catalyst |
Heck and Sonogashira Coupling Reactions with Halogenated Precursors
Heck Coupling
The Heck reaction couples aryl or vinyl halides with alkenes in the presence of a palladium catalyst and a base. tezu.ernet.in This reaction forms a new C-C bond at an sp²-hybridized carbon of the alkene. Applying this to this compound would allow for the introduction of a vinyl group at the 6-position of the phenyl ring, yielding derivatives that could be further manipulated.
Sonogashira Coupling
The Sonogashira coupling is a highly effective method for forming a bond between an sp² carbon of an aryl or vinyl halide and an sp carbon of a terminal alkyne. libretexts.org The reaction is typically co-catalyzed by palladium and copper(I) complexes in the presence of an amine base. organic-chemistry.org This methodology would transform this compound into 2-(2-fluoro-6-alkynylphenyl)acetic acid derivatives, which are valuable intermediates in medicinal chemistry and materials science. Copper-free Sonogashira protocols have also been developed to avoid issues like alkyne homocoupling. organic-chemistry.orgorganic-chemistry.org
Table 2: Typical Reaction Components for Sonogashira Coupling
| Component | Example | Function |
|---|---|---|
| Aryl Halide | This compound (or its ester) | Electrophilic partner |
| Terminal Alkyne | Phenylacetylene, Propargyl alcohol | Nucleophilic partner |
| Palladium Catalyst | PdCl₂(PPh₃)₂, Pd(PPh₃)₄ | Primary catalyst for the cross-coupling cycle |
| Copper(I) Co-catalyst | CuI | Facilitates the formation of the reactive copper acetylide |
| Base | Triethylamine (Et₃N), Diisopropylamine (DIPEA) | Acts as base and often as the solvent |
| Solvent | THF, DMF, Neat Amine | Solubilizes reactants and catalyst |
Buchwald-Hartwig Amination for Nitrogen-Containing Derivatives
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the synthesis of carbon-nitrogen bonds via the reaction of amines with aryl halides. wikipedia.org This reaction has become a cornerstone for the synthesis of aryl amines, which are prevalent in pharmaceuticals and natural products. wikipedia.org The reaction mechanism involves oxidative addition of the aryl halide to the palladium(0) catalyst, followed by coordination of the amine, deprotonation, and finally reductive elimination to form the C-N bond. wikipedia.org
For this compound, this reaction provides a direct route to introduce a wide range of nitrogen-containing functional groups. Coupling with primary or secondary amines would yield the corresponding N-substituted 2-(6-amino-2-fluorophenyl)acetic acid derivatives. The efficiency of this transformation, especially with a sterically congested substrate, relies heavily on the use of bulky, electron-rich phosphine ligands such as BINAP or Xantphos, in combination with a strong, non-nucleophilic base like cesium carbonate or sodium tert-butoxide. wikipedia.orgresearchgate.net
Table 3: Typical Reaction Components for Buchwald-Hartwig Amination
| Component | Example | Function |
|---|---|---|
| Aryl Halide | This compound (or its ester) | Electrophilic partner |
| Amine | Aniline, Morpholine, Benzylamine | Nucleophilic partner |
| Palladium Catalyst | Pd(OAc)₂, Pd₂(dba)₃ | Primary catalyst for the cross-coupling cycle |
| Ligand | BINAP, Xantphos, DPEphos | Crucial for facilitating C-N reductive elimination |
| Base | Cs₂CO₃, NaOtBu, K₃PO₄ | Deprotonates the amine in the catalytic cycle |
| Solvent | Toluene, Dioxane | Anhydrous, non-protic solvent |
Multi-Step Synthesis Sequences and Process Optimization
The successful implementation of cross-coupling strategies in a multi-step synthesis requires careful optimization of each transformation to ensure high yields and purity. This involves a systematic evaluation of catalytic systems and reaction conditions.
Catalytic Systems for Efficient Conversion
The choice of the catalytic system is paramount for an efficient cross-coupling reaction. The system comprises a palladium precursor and a supporting ligand. Over the years, several generations of catalysts have been developed, each offering broader substrate scope and milder reaction conditions. wikipedia.org
Palladium Precursors : Common sources of palladium include palladium(II) acetate (B1210297) (Pd(OAc)₂), tris(dibenzylideneacetone)dipalladium(0) (B46781) (Pd₂(dba)₃), and tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄). These precursors generate the active Pd(0) species in situ.
Ligands : Ligands are crucial for stabilizing the palladium center and modulating its reactivity. For sterically hindered substrates like this compound, bulky and electron-rich phosphine ligands (e.g., Buchwald ligands) or N-heterocyclic carbenes (NHCs) are often necessary. tezu.ernet.innih.gov These ligands promote the oxidative addition step and facilitate the final reductive elimination. nih.gov Bidentate phosphine ligands like BINAP and DPPF were instrumental in the early development of reliable protocols for these reactions. wikipedia.org
Heterogeneous Catalysts : While homogeneous catalysts are common, heterogeneous systems, such as palladium nanoparticles supported on materials like graphene, offer advantages in terms of catalyst recovery and reuse, aligning with the principles of green chemistry. tezu.ernet.inmdpi.com
Consideration of Reaction Conditions (Solvents, Temperature, Ligands)
Optimizing reaction conditions is a critical step to maximize yield and minimize side reactions. A multifactorial approach is often necessary, considering the interplay between solvent, temperature, base, and ligands. researchgate.net
Solvents : The choice of solvent can significantly impact the reaction, primarily through its ability to dissolve reactants and the catalyst complex. researchgate.net Common solvents for cross-coupling reactions include aprotic polar solvents like DMF and aprotic nonpolar solvents like toluene and dioxane. In some cases, aqueous solvent systems are used to improve sustainability. nih.gov
Temperature : Reaction temperature influences the rate of reaction. While higher temperatures can accelerate slow reactions, they may also promote decomposition of the catalyst or reactants, leading to lower yields. The development of highly active catalyst systems has enabled many cross-coupling reactions to be performed at or near room temperature. libretexts.org
Ligands : As previously mentioned, the ligand is arguably the most important variable to optimize, especially for challenging substrates. The steric and electronic properties of the ligand directly influence the stability and activity of the palladium catalyst, affecting the rates of the key steps in the catalytic cycle.
Base : The choice and stoichiometry of the base are crucial. The base's role varies between reaction types, from activating the organoboron reagent in Suzuki coupling to deprotonating the amine in Buchwald-Hartwig amination. The solubility and strength of the base must be carefully considered.
Table 4: Summary of Optimization Parameters for Cross-Coupling Reactions
| Parameter | Suzuki-Miyaura | Sonogashira | Buchwald-Hartwig |
|---|---|---|---|
| Key Ligands | Bulky, electron-rich monophosphines (SPhos, XPhos) | Triphenylphosphine (PPh₃) | Bulky bidentate (BINAP, Xantphos) or monophosphines |
| Typical Base | Carbonates (K₂CO₃, Cs₂CO₃), Phosphates (K₃PO₄) | Amines (Et₃N, DIPEA) | NaOtBu, Cs₂CO₃ |
| Common Solvents | Toluene, Dioxane, DMF, H₂O mixtures | Neat amine, THF, DMF | Toluene, Dioxane |
| Temperature Range | Room temp. to 110 °C | Room temp. to 80 °C | Room temp. to 110 °C |
Development of Green Chemistry Principles in Synthetic Design
The industrial synthesis of specialty chemicals, such as this compound, is increasingly scrutinized through the lens of green chemistry. The twelve principles of green chemistry provide a framework for chemists to design more environmentally benign processes. nih.govgarph.co.uk These principles advocate for waste prevention, maximizing atom economy, using less hazardous chemical syntheses, designing safer chemicals, using safer solvents and auxiliaries, designing for energy efficiency, using renewable feedstocks, reducing derivatives, using catalysis, designing for degradation, real-time analysis for pollution prevention, and inherently safer chemistry for accident prevention. The application of these principles to the synthesis of this compound involves a critical evaluation of traditional synthetic routes and the development of innovative, sustainable alternatives.
A plausible traditional synthetic pathway to this compound could commence from a readily available starting material like 2-fluoroaniline. This multi-step synthesis would likely involve diazotization followed by a Sandmeyer-type reaction to introduce the iodine atom, and subsequent steps to build the acetic acid side chain. While effective in the laboratory, such a sequence often employs hazardous reagents and generates significant waste, presenting opportunities for the application of greener methodologies.
Another key consideration is the use of safer solvents . Many organic reactions are conducted in volatile organic compounds (VOCs) that pose risks to human health and the environment. neuroquantology.comthecalculatedchemist.com Green chemistry encourages the use of benign alternatives such as water, supercritical fluids, or bio-based solvents, or even performing reactions in solvent-free conditions. nih.govresearchgate.net
The development of catalytic methods is also central to green chemistry, as catalysts can replace stoichiometric reagents, leading to milder reaction conditions, higher selectivity, and reduced waste. sigmaaldrich.com For instance, palladium-catalyzed carbonylation reactions have emerged as a powerful tool for the synthesis of carboxylic acids and their derivatives, often with high efficiency and atom economy. proquest.comresearchgate.netresearchgate.netgoogle.comgoogle.com
A greener approach to the synthesis of this compound could involve a palladium-catalyzed cross-coupling reaction. For example, a Suzuki coupling of a suitable boronic acid derivative with a halo-substituted precursor could be a key step. inventivapharma.com This methodology often proceeds with high yields and selectivity under relatively mild conditions.
Let's consider a hypothetical greener synthetic design for this compound, focusing on improving upon a traditional Sandmeyer-based route.
A traditional approach might start with 2-fluoroaniline, which would be diazotized using sodium nitrite (B80452) and a strong acid, followed by reaction with potassium iodide to yield 2-fluoro-1-iodobenzene. This intermediate could then be subjected to a reaction to introduce the acetic acid moiety. The Sandmeyer reaction, while a cornerstone of aromatic chemistry, is known for the use of stoichiometric copper salts and the generation of nitrogen gas and other byproducts. ucla.edulscollege.ac.inwikipedia.org While effective for introducing an iodine atom, greener alternatives are being explored. rsc.orgnih.gov
A more sustainable strategy could involve a transition metal-free approach or a catalytic Sandmeyer-type reaction. Furthermore, the introduction of the acetic acid side chain could be achieved through a palladium-catalyzed carbonylation of a corresponding benzyl halide. This method offers a more atom-economical route compared to traditional methods that might involve the use of cyanides followed by hydrolysis, which generates significant inorganic waste. proquest.comresearchgate.net
The choice of solvent is critical throughout the synthetic sequence. Replacing hazardous solvents like chlorinated hydrocarbons with greener alternatives such as ethanol, isopropanol, or even water where possible, can significantly reduce the environmental impact of the process. neuroquantology.comthecalculatedchemist.com Recent research has also focused on the use of deep eutectic solvents and ionic liquids as recyclable reaction media. researchgate.net
In the context of synthesizing substituted phenylacetic acids, palladium-catalyzed carbonylation of benzyl chlorides has been shown to be highly effective. proquest.comresearchgate.net For instance, 2,4-dichlorophenylacetic acid has been synthesized in high yield from 2,4-dichlorobenzyl chloride using a palladium catalyst in a non-polar solvent like xylene. proquest.com This approach could be adapted for the synthesis of this compound from the corresponding benzyl chloride derivative. The use of a catalytic amount of palladium is a significant improvement over stoichiometric reagents in terms of both atom economy and waste reduction.
Furthermore, the principles of green chemistry encourage the design of synthetic routes that are not only environmentally benign but also economically viable. The use of readily available starting materials, energy-efficient reaction conditions, and recyclable catalysts are all factors that contribute to a more sustainable and cost-effective manufacturing process.
Chemical Reactivity and Transformative Potential
Reactions Involving the Carboxylic Acid Functionality
The carboxylic acid group is a cornerstone of the molecule's reactivity, providing a handle for various derivatization and modification reactions.
The carboxylic acid moiety of 2-(2-Fluoro-6-iodophenyl)acetic acid can be readily converted into esters and amides, which are pivotal for creating libraries of compounds for various research applications.
Esterification: The Fischer-Speier esterification is a classical and widely used method for this transformation. It involves reacting the carboxylic acid with an alcohol in the presence of a strong acid catalyst, such as sulfuric acid or tosic acid. The reaction is an equilibrium process, and to drive it towards the formation of the ester, the alcohol is often used in excess, or water is removed as it is formed. libretexts.org
| Reactant | Reagent | Conditions | Product |
| This compound | Alcohol (e.g., Methanol, Ethanol) | Acid catalyst (e.g., H₂SO₄), Heat | Methyl/Ethyl 2-(2-Fluoro-6-iodophenyl)acetate |
Amidation: The formation of amides from this compound and an amine requires the activation of the carboxylic acid. This can be achieved using a variety of coupling agents, such as dicyclohexylcarbodiimide (B1669883) (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), often in the presence of an additive like 1-hydroxybenzotriazole (B26582) (HOBt) to suppress side reactions and improve yields. Alternatively, boric acid has been shown to be an effective catalyst for the direct amidation of carboxylic acids with amines. google.comwikipedia.org
| Reactant | Reagent | Conditions | Product |
| This compound | Primary or Secondary Amine | Coupling agent (e.g., DCC, EDC) or Boric Acid Catalyst | N-substituted 2-(2-Fluoro-6-iodophenyl)acetamide |
The carboxylic acid group can be reduced to either a primary alcohol or an aldehyde, providing access to another set of important derivatives.
Reduction to Alcohol: A powerful reducing agent like lithium aluminum hydride (LiAlH₄) is typically required to reduce a carboxylic acid directly to a primary alcohol. researchgate.netpherobase.com The reaction is generally carried out in an anhydrous ethereal solvent, such as diethyl ether or tetrahydrofuran (B95107) (THF). The corresponding product would be 2-(2-Fluoro-6-iodophenyl)ethanol.
| Reactant | Reagent | Conditions | Product |
| This compound | Lithium Aluminum Hydride (LiAlH₄) | Anhydrous ether (e.g., THF) | 2-(2-Fluoro-6-iodophenyl)ethanol |
Reduction to Aldehyde: The direct reduction of a carboxylic acid to an aldehyde is a more challenging transformation as aldehydes are more easily reduced than carboxylic acids. Therefore, the reaction must be carefully controlled to prevent over-reduction to the alcohol. One common strategy involves first converting the carboxylic acid to a more reactive derivative, such as an acid chloride or an ester, which can then be reduced to the aldehyde using a milder reducing agent like lithium tri-tert-butoxyaluminum hydride. Alternatively, specialized methods for the direct conversion of carboxylic acids to aldehydes exist, though they can be substrate-dependent. The synthesis of the corresponding 2-(2-Fluoro-6-iodophenyl)acetaldehyde is often complicated by the aldehyde's propensity for further oxidation to the carboxylic acid. nih.govnih.gov
The removal of the carboxyl group as carbon dioxide, known as decarboxylation, can be a synthetically useful transformation. For phenylacetic acids, this reaction can proceed through different mechanisms depending on the reaction conditions.
Under high-temperature and high-pressure aqueous conditions, it has been shown that phenylacetic acid can decarboxylate via a zwitterionic intermediate formed by protonation of the aromatic ring. The corresponding anion can also directly decarboxylate to a benzyl (B1604629) anion. researchgate.netnih.gov Acid-catalyzed decarboxylation is also possible, particularly if the resulting carbanion is stabilized, as is the case with benzylic carbons. nih.gov Additionally, oxidative decarboxylation methods, often employing metal catalysts, can convert arylacetic acids into the corresponding carbonyl compounds. nih.gov
| Reactant | Conditions | Product |
| This compound | Heat, Acid, or Metal Catalyst | 1-Fluoro-3-iodomethylbenzene |
Reactivity at the Halogen Centers (Fluorine and Iodine)
The presence of two different halogen atoms on the aromatic ring, each with distinct reactivities, is a key feature of this compound. This allows for selective functionalization at either the iodine or the fluorine position.
The carbon-iodine bond is significantly weaker and more polarizable than the carbon-fluorine bond, making it the preferred site for oxidative addition in transition metal-catalyzed cross-coupling reactions. This chemoselectivity allows for the selective modification of the iodine position while leaving the fluorine atom intact. A wide range of powerful C-C and C-N bond-forming reactions can be employed.
Suzuki-Miyaura Coupling: This reaction involves the palladium-catalyzed coupling of the aryl iodide with an organoboron reagent, such as a boronic acid or a boronic ester, in the presence of a base. This is a versatile method for the formation of biaryl compounds. libretexts.orgresearchgate.net
Heck-Mizoroki Reaction: In this reaction, the aryl iodide is coupled with an alkene in the presence of a palladium catalyst and a base to form a new C-C bond, resulting in a substituted alkene. researchgate.netnih.gov
Sonogashira Coupling: This reaction enables the formation of a C-C bond between the aryl iodide and a terminal alkyne, catalyzed by palladium and a copper(I) co-catalyst in the presence of a base.
Buchwald-Hartwig Amination: This palladium-catalyzed reaction allows for the formation of a C-N bond between the aryl iodide and an amine in the presence of a base and a suitable phosphine (B1218219) ligand.
| Reaction | Coupling Partner | Catalyst System | Product Type |
| Suzuki-Miyaura | Organoboron reagent | Palladium catalyst, Base | Biaryl |
| Heck-Mizoroki | Alkene | Palladium catalyst, Base | Substituted Alkene |
| Sonogashira | Terminal Alkyne | Palladium catalyst, Copper(I) co-catalyst, Base | Aryl Alkyne |
| Buchwald-Hartwig | Amine | Palladium catalyst, Phosphine ligand, Base | Aryl Amine |
Nucleophilic aromatic substitution (SNAr) is a substitution reaction in which a nucleophile displaces a leaving group on an aromatic ring. For SNAr reactions, the reactivity of the leaving group often follows the order F > Cl > Br > I, which is the reverse of the trend seen in SN1 and SN2 reactions. This is because the rate-determining step is typically the initial attack of the nucleophile on the aromatic ring, which is facilitated by the high electronegativity of the fluorine atom, polarizing the C-F bond. pherobase.com
For an SNAr reaction to occur, the aromatic ring must be activated by electron-withdrawing groups, particularly those positioned ortho or para to the leaving group, as they can stabilize the negatively charged intermediate (Meisenheimer complex) through resonance. In this compound, the carboxylic acid group (or its derivatives like esters and amides) is an electron-withdrawing group. However, its position ortho to the fluorine atom is not as activating as a para-position. Furthermore, the presence of the bulky iodine atom at the other ortho position may sterically hinder the approach of the nucleophile.
Despite these challenges, SNAr reactions on unactivated or weakly activated fluoroarenes have been achieved under specific conditions, such as the use of very strong bases or through photoredox catalysis. nih.gov Therefore, while challenging, the displacement of the fluorine atom in this compound or its derivatives by strong nucleophiles under forcing conditions is a potential, albeit less facile, transformation.
Halogen-Metal Exchange Reactions and Subsequent Quenching
Halogen-metal exchange is a powerful organometallic reaction for creating carbon-carbon and carbon-heteroatom bonds. In this compound, the significant difference in the carbon-halogen bond strengths between the C-I and C-F bonds allows for highly selective transformations.
The exchange rate for aryl halides typically follows the trend I > Br > Cl >> F. wikipedia.orgprinceton.edu Consequently, the iodine atom in this compound is the exclusive site of halogen-metal exchange. This reaction is commonly performed at low temperatures (e.g., -78 °C) using organolithium reagents such as n-butyllithium (n-BuLi) or tert-butyllithium (B1211817) (t-BuLi). wikipedia.org
A critical consideration for this substrate is the presence of the acidic proton of the carboxylic acid group. Organolithium reagents are strong bases and will deprotonate the carboxylic acid to form a lithium carboxylate before any halogen-metal exchange occurs. Therefore, at least two equivalents of the organolithium reagent are required: the first for the acid-base reaction and the second for the I/Li exchange.
The resulting aryllithium intermediate is a potent nucleophile and can be "quenched" by reacting it with a wide variety of electrophiles. This two-step sequence allows for the introduction of diverse functional groups at the C6 position, ortho to the fluoro and acetic acid moieties.
| Reagent Class | Electrophile Example | Product Type |
| Aldehydes/Ketones | Benzaldehyde | Benzyl alcohol derivative |
| Alkyl Halides | Methyl Iodide | Methylated arene |
| Carbon Dioxide | CO₂ | Benzoic acid derivative |
| Esters | Ethyl chloroformate | Benzoic ester derivative |
| Silyl Halides | Trimethylsilyl chloride | Silylated arene |
This table presents potential transformations based on established reactivity patterns of aryllithium species.
Reactivity of the Aromatic System
The electronic nature of the aromatic ring in this compound is influenced by the cumulative effects of its three substituents, which dictates its behavior in reactions such as electrophilic aromatic substitution and aryne formation.
Electrophilic aromatic substitution (EAS) is a fundamental reaction for functionalizing aromatic rings. masterorganicchemistry.com The rate and regioselectivity of EAS are governed by the electronic properties of the substituents already present on the ring. ijrar.orguomustansiriyah.edu.iq Substituents are classified as either activating (rate-enhancing) or deactivating (rate-retarding) and as directing to the ortho/para or meta positions.
In this compound:
Fluoro (-F) group: This is a deactivating group due to its strong inductive electron withdrawal (-I effect), but it is ortho, para-directing because of its ability to donate a lone pair of electrons through resonance (+R effect). ijrar.org
Iodo (-I) group: Similar to fluorine, iodine is a deactivating, ortho, para-directing group. Its inductive effect outweighs its resonance effect.
Carboxymethyl (-CH₂COOH) group: This group is generally considered to be weakly deactivating due to the inductive effect of the carboxylic acid function.
The combined effect of three deactivating groups makes the aromatic ring of this compound significantly less nucleophilic than benzene (B151609), requiring harsher conditions for electrophilic substitution to occur.
The directing effects of the substituents determine the position of substitution. The available positions are C3, C4, and C5.
The fluoro group directs ortho (position not available) and para (C5).
The iodo group directs ortho (position not available) and para (C3).
The carboxymethyl group directs to C3 and C5.
Considering these influences, electrophilic attack is most likely to occur at the C3 and C5 positions, which are para to the iodo and fluoro groups, respectively. Steric hindrance from the bulky iodine atom might slightly favor substitution at the C5 position.
| Position | Directing Influence | Predicted Outcome |
| C3 | para to Iodo group | Favorable |
| C4 | meta to Fluoro and Iodo groups | Unfavorable |
| C5 | para to Fluoro group | Favorable |
This table summarizes the predicted regioselectivity for electrophilic aromatic substitution based on the directing effects of the existing substituents.
The ortho-dihaloarene motif present in this compound makes it a potential precursor for the generation of a highly reactive aryne intermediate. Arynes are typically formed from ortho-dihaloarenes through treatment with a strong base, such as n-butyllithium or lithium diisopropylamide (LDA).
The process would likely initiate with a selective halogen-metal exchange at the more labile C-I bond, followed by spontaneous elimination of lithium fluoride (B91410) to form 3-fluoro-5-carboxymethylbenzyne.
Once generated, this aryne is a powerful electrophile and dienophile. It can be trapped in situ with various reagents, most notably in cycloaddition reactions. researchgate.net For example, a [4+2] cycloaddition (Diels-Alder reaction) with a diene like furan (B31954) would lead to the rapid construction of a complex, bridged polycyclic aromatic system. This reactivity provides a pathway to structures that are otherwise difficult to synthesize.
Mechanistic Investigations of Key Transformations
Understanding the underlying mechanisms of these reactions is crucial for controlling their outcomes and optimizing conditions. While specific experimental or computational studies on this compound are not widely available, its reactivity can be understood through well-established mechanistic models.
Computational chemistry provides powerful tools for analyzing reaction mechanisms, including the characterization of transition states. nih.gov
Halogen-Metal Exchange: The mechanism of lithium-halogen exchange is debated, with evidence supporting both a nucleophilic pathway via an "ate-complex" and a single-electron transfer (SET) radical pathway. princeton.edupku.edu.cn For aryl iodides, the formation of a hypervalent iodine "ate-complex" intermediate (where the lithium reagent coordinates to the iodine atom) is often proposed. Transition state calculations could elucidate the geometry and energy of this intermediate and the subsequent transition state leading to the aryllithium product. The presence of the ortho-fluoro and carboxylate groups would influence the stability of these states through electronic and potential chelating effects.
Electrophilic Aromatic Substitution: The mechanism of EAS proceeds through a high-energy cationic intermediate known as a Wheland intermediate or sigma complex. uomustansiriyah.edu.iq Computational analysis of the three possible Wheland intermediates (resulting from attack at C3, C4, and C5) for this compound would reveal their relative stabilities. The intermediate with the lowest energy corresponds to the major reaction pathway. Such studies would likely confirm that the positive charge is best stabilized when the electrophile adds to the C3 or C5 positions, where the resonance-donating effects of the para-halogen can delocalize the charge.
The choice of catalysts and reagents is paramount in dictating the course and selectivity of chemical transformations involving this compound.
Halogen-Metal Exchange: The choice of organolithium reagent (n-BuLi vs. s-BuLi vs. t-BuLi) and solvent (e.g., THF, diethyl ether, or non-polar hydrocarbons) can influence the rate and efficiency of the exchange. Coordinating solvents like THF can break down organolithium aggregates, increasing reactivity. pku.edu.cn The subsequent quenching electrophile must be chosen to react selectively with the aryllithium species without side reactions.
Electrophilic Aromatic Substitution: For EAS reactions, a catalyst is almost always required to generate a sufficiently potent electrophile. masterorganicchemistry.com For example, in Friedel-Crafts alkylation or acylation, a Lewis acid like AlCl₃ or FeCl₃ is used to generate a carbocation or acylium ion. The strength of the Lewis acid must be carefully chosen to activate the electrophile without causing undesired side reactions on the substrate's functional groups.
Aryne Formation: The choice of base is critical for aryne generation. While strong organolithium bases can effect the initial halogen-metal exchange, other strong, non-nucleophilic bases like LDA can also be used, potentially avoiding competitive addition to the starting material. The reaction conditions must be carefully controlled to ensure the aryne is trapped by the desired reagent before it undergoes polymerization or other decomposition pathways. The selectivity in subsequent cycloaddition reactions can be influenced by the electronic nature of both the aryne and the trapping agent. nih.gov
Advanced Applications in Organic and Medicinal Chemistry Research
Role as a Versatile Building Block for Complex Molecule Synthesis
2-(2-Fluoro-6-iodophenyl)acetic acid is a valuable building block in organic synthesis, enabling the assembly of sophisticated molecular structures. fluorochem.co.ukprincetonbio.com The presence of multiple reactive sites—the carboxylic acid, the iodine atom, and the activated aromatic ring—allows for sequential and controlled chemical transformations. The iodine atom is particularly useful as it readily participates in various cross-coupling reactions, such as the Suzuki-Miyaura reaction. frontiersin.orgnih.gov This allows for the formation of carbon-carbon bonds, a fundamental process in the construction of complex organic molecules. For instance, by coupling the iodo-position with different arylboronic acids, a diverse range of biaryl acetic acid derivatives can be synthesized. frontiersin.org These derivatives can then be further elaborated using the carboxylic acid functional group, making this compound a key strategic element in multistep synthetic sequences.
Precursor in the Synthesis of Diverse Heterocyclic Frameworks
Heterocyclic compounds are of paramount importance in medicinal chemistry, forming the core structure of a vast number of pharmaceuticals. This compound serves as an important precursor for the synthesis of various heterocyclic frameworks. dundee.ac.uksemanticscholar.org The inherent reactivity of the molecule can be harnessed to construct ring systems through intramolecular cyclization reactions.
For example, the ortho-haloacetic acid moiety is a classic precursor for the synthesis of oxindole (B195798) frameworks. Through intramolecular Heck reactions or other palladium-catalyzed cyclization methods, the acetic acid side chain can be induced to form a new ring by connecting to the phenyl ring at the position of the iodine atom. The fluorine atom remains on the scaffold, which can favorably modulate the physicochemical properties of the final heterocyclic compound, such as metabolic stability and binding affinity.
A general representation of such a cyclization is outlined below:
| Reactant | Reaction Type | Product Class | Significance |
| This compound | Intramolecular Palladium-Catalyzed Cyclization | Fluoro-substituted Oxindoles | Core structures in bioactive molecules |
| This compound Derivatives | Intramolecular Nucleophilic Substitution | Various Fused Heterocycles | Scaffolds for drug discovery |
Development of New Synthetic Methodologies Utilizing its Unique Reactivity
The distinct electronic and steric environment of this compound makes it a valuable substrate for the development and optimization of new synthetic methods. Researchers utilize this compound to explore the scope and limitations of novel chemical transformations, particularly in the realm of transition-metal catalysis. The interplay between the ortho-fluoro and ortho-iodo substituents can influence reaction rates and selectivity, providing valuable insights into reaction mechanisms.
For example, the development of new palladium-catalyzed carbonylation or amination reactions can be tested on this substrate. The success and efficiency of these reactions with this sterically hindered and electronically modified compound can demonstrate the robustness and applicability of the new methodology. The fluorine atom's strong electron-withdrawing nature can affect the reactivity of the adjacent iodine in oxidative addition steps, a key process in many catalytic cycles.
Application in Labeling Studies for Biochemical and Mechanistic Research
Isotopic labeling is a powerful technique used to trace the path of molecules through chemical reactions or biological systems. wikipedia.org While direct evidence of this compound being used in labeling studies is not prominently documented in publicly available literature, its structure is amenable to such applications.
In principle, this compound can be isotopically labeled in several positions to serve as a tracer in various studies. scripps.edunih.gov
Deuterium (B1214612) (²H) Labeling: The two hydrogen atoms on the acetic acid side chain (the α-carbon) are susceptible to exchange. Base-catalyzed exchange with a deuterium source like D₂O could produce α,α-dideuterio-2-(2-fluoro-6-iodophenyl)acetic acid. This could be used in pharmacokinetic studies to track metabolic pathways, as the carbon-deuterium bond is stronger than the carbon-hydrogen bond, potentially leading to a kinetic isotope effect that can reveal metabolic hotspots.
Carbon-13 (¹³C) Labeling: Synthesis of this compound using ¹³C-labeled starting materials could place a ¹³C atom at the carboxylic acid position or the adjacent α-carbon. This would be invaluable for nuclear magnetic resonance (NMR) based mechanistic studies of reactions involving the acetic acid moiety. nih.gov
Radioiodine Labeling: The iodine atom can be replaced with a radioactive isotope, such as ¹²³I, ¹²⁴I, or ¹³¹I. This strategy would transform the molecule into a radiotracer, potentially for use in medical imaging techniques like Single-Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET), depending on the isotope chosen.
| Labeling Strategy | Isotope | Potential Application |
| Hydrogen Isotope Exchange | ²H (Deuterium) | Metabolic stability and pharmacokinetic studies |
| Carbon Labeling | ¹³C | Mechanistic studies of chemical reactions via NMR |
| Radioiodine Labeling | ¹²³I, ¹²⁴I, ¹³¹I | Development of radiotracers for medical imaging |
Integration into Divergent Synthetic Pathways for Compound Libraries
Diversity-oriented synthesis (DOS) is an approach used to create libraries of structurally diverse small molecules for high-throughput screening in drug discovery. mdpi.com this compound is an excellent starting point for such pathways. Its multiple functional handles allow for the generation of a wide array of analogs from a single core structure.
A divergent synthesis could begin with a Suzuki coupling at the iodine position, using a variety of boronic acids to introduce diversity at this site. nih.gov Subsequently, the carboxylic acid can be converted into a range of amides, esters, or other functional groups by coupling with a library of amines or alcohols. This two-dimensional diversification strategy can rapidly generate a large library of related but distinct compounds. The resulting library of molecules can then be screened for biological activity against various targets, accelerating the early stages of drug discovery. nih.gov
Spectroscopic and Advanced Structural Elucidation in Research
Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Confirmation
NMR spectroscopy is a powerful analytical technique that exploits the magnetic properties of certain atomic nuclei. For a molecule like 2-(2-Fluoro-6-iodophenyl)acetic acid, ¹H, ¹³C, and ¹⁹F NMR would be routinely employed to provide a complete picture of its structure.
A ¹H NMR spectrum of this compound would be expected to show distinct signals corresponding to the different types of protons in the molecule. The aromatic region would likely display a complex multiplet for the three protons on the phenyl ring. The chemical shifts of these protons would be influenced by the electron-withdrawing effects of the fluorine and iodine atoms. The methylene (B1212753) (-CH₂) protons of the acetic acid group would typically appear as a singlet, though coupling to the nearby fluorine atom could potentially result in a doublet. The acidic proton of the carboxyl group (-COOH) would likely be observed as a broad singlet at a downfield chemical shift.
The ¹³C NMR spectrum provides information about the carbon skeleton of the molecule. For this compound, eight distinct signals would be anticipated, corresponding to the eight carbon atoms in unique chemical environments. The carbonyl carbon of the carboxylic acid would appear at a significantly downfield chemical shift. The carbons of the phenyl ring would show signals in the aromatic region, with their precise chemical shifts influenced by the attached fluorine and iodine substituents. The carbon atom directly bonded to the fluorine would exhibit a large coupling constant (¹JCF), resulting in a doublet. The methylene carbon would be observed in the aliphatic region of the spectrum.
¹⁹F NMR is a highly sensitive technique for the detection and analysis of fluorine-containing compounds. In the case of this compound, the ¹⁹F NMR spectrum would be expected to show a single signal for the fluorine atom. The chemical shift of this signal would be characteristic of a fluorine atom attached to an aromatic ring. Furthermore, this signal would likely appear as a multiplet due to coupling with the adjacent aromatic protons.
To unambiguously assign the proton and carbon signals and to confirm the connectivity of the atoms within the molecule, two-dimensional (2D) NMR experiments would be employed.
COSY (Correlation Spectroscopy): This experiment would reveal correlations between protons that are coupled to each other, helping to establish the connectivity of the protons on the aromatic ring.
HSQC (Heteronuclear Single Quantum Coherence): An HSQC spectrum would show correlations between protons and the carbon atoms to which they are directly attached. This would be crucial for assigning the signals of the methylene group and the protonated carbons of the phenyl ring.
Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Analysis
Mass spectrometry is used to determine the molecular weight of a compound and can provide information about its structure through the analysis of fragmentation patterns.
High-resolution mass spectrometry would be used to determine the precise molecular weight of this compound. This technique is capable of measuring mass to a very high degree of accuracy, which allows for the determination of the elemental composition of the molecule. The predicted monoisotopic mass for C₈H₆FIO₂ is 295.93967 Da. uni.lu An experimental HRMS measurement would be expected to yield a value very close to this, thus confirming the molecular formula. The analysis of the isotopic pattern, particularly the presence of iodine, would further support the structural assignment. Common fragmentation pathways for this molecule might include the loss of the carboxylic acid group or cleavage of the C-I or C-F bonds, which would result in characteristic fragment ions in the mass spectrum.
Infrared (IR) and Raman Spectroscopy for Functional Group Identification
Infrared (IR) and Raman spectroscopy are powerful non-destructive analytical techniques utilized to identify the functional groups present within a molecule by probing its vibrational modes. In the case of this compound, these spectroscopic methods provide a characteristic fingerprint, allowing for its identification and the confirmation of its structural integrity.
IR spectroscopy measures the absorption of infrared radiation by a molecule, which excites its vibrational modes. The resulting spectrum displays absorption bands at specific frequencies corresponding to the energy of these vibrations. Conversely, Raman spectroscopy involves the inelastic scattering of monochromatic light, usually from a laser. The scattered light is shifted in frequency, and this shift, known as the Raman shift, provides information about the vibrational modes of the molecule. While some vibrational modes are active in both IR and Raman spectroscopy, the two techniques are complementary, as their selection rules differ. For instance, symmetrical, non-polar bonds often produce strong signals in Raman spectra but weak or non-existent signals in IR spectra, while polar bonds typically exhibit strong IR absorption.
For this compound, the key functional groups that can be identified using these techniques are the carboxylic acid group (-COOH), the phenyl ring, and the carbon-halogen bonds (C-F and C-I). The characteristic vibrational frequencies for these groups are summarized in the table below. The exact positions of these bands can be influenced by the electronic effects of the substituents on the phenyl ring and by intermolecular interactions, such as hydrogen bonding, in the solid state.
Table 1: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) in IR | Typical Wavenumber (cm⁻¹) in Raman |
|---|---|---|---|
| Carboxylic Acid (-COOH) | O-H stretch (hydrogen-bonded) | 3300-2500 (broad) | 3300-2500 (weak, broad) |
| C=O stretch | 1710-1680 | 1710-1680 (weak) | |
| C-O stretch | 1320-1210 | 1320-1210 | |
| O-H bend (in-plane) | 1440-1395 | 1440-1395 | |
| Phenyl Ring | C-H stretch | 3100-3000 | 3100-3000 |
| C=C stretch (in-ring) | 1600-1450 | 1600-1450 (strong) | |
| C-H bend (out-of-plane) | 900-675 | 900-675 | |
| Carbon-Halogen | C-F stretch | 1250-1020 | 1250-1020 |
| C-I stretch | 600-500 | 600-500 (strong) |
The broad O-H stretching band in the IR spectrum is a hallmark of the hydrogen-bonded carboxylic acid dimer that is typically formed in the solid state. The C=O stretching vibration is also highly characteristic and sensitive to the chemical environment. The phenyl ring exhibits several characteristic bands, with the C=C stretching modes being particularly prominent in the Raman spectrum. The vibrations of the carbon-halogen bonds are found in the lower frequency region of the spectrum, with the C-I stretch appearing at a significantly lower wavenumber than the C-F stretch due to the larger mass of the iodine atom.
X-ray Crystallography for Solid-State Structure Determination
Analysis of Molecular Geometry and Conformational Preferences
While a specific crystal structure for this compound is not publicly available, the expected molecular geometry can be inferred from the structures of related phenylacetic acid derivatives. The central feature of the molecule is the phenyl ring, which is expected to be largely planar. The acetic acid moiety is connected to the ring via a methylene (-CH₂-) group, which allows for some conformational flexibility. The torsion angle between the plane of the phenyl ring and the plane of the carboxylic acid group is a key conformational parameter. Steric hindrance between the ortho substituents (fluorine and iodine) and the acetic acid side chain will likely influence this torsion angle, forcing the side chain to adopt a non-coplanar orientation with respect to the ring.
The bond lengths and angles within the molecule are expected to conform to standard values for similar organic compounds. For instance, the C-C bond lengths in the phenyl ring will be intermediate between single and double bonds, and the geometry around the carboxylic acid group will be trigonal planar. The C-F and C-I bond lengths will reflect the covalent radii of the halogen atoms.
Table 2: Expected Bond Parameters for this compound
| Bond | Expected Bond Length (Å) | Atom Group | Expected Bond Angle (°) |
|---|---|---|---|
| C-F | ~1.35 | C-C-F | ~119 |
| C-I | ~2.10 | C-C-I | ~119 |
| C=O | ~1.22 | O=C-O | ~125 |
| C-O | ~1.32 | C-C=O | ~123 |
| C-C (ring) | ~1.39 | C-C-C (ring) | ~120 |
Intermolecular Interactions and Crystal Packing
In the solid state, molecules of this compound are expected to be held together by a network of intermolecular interactions. The most significant of these is the hydrogen bonding between the carboxylic acid groups of adjacent molecules. Carboxylic acids typically form centrosymmetric dimers, where two molecules are linked by a pair of O-H···O hydrogen bonds, creating a stable eight-membered ring motif.
In addition to this primary hydrogen bonding, other weaker interactions are anticipated to play a role in the crystal packing. These include dipole-dipole interactions arising from the polar C-F and C-I bonds, as well as van der Waals forces. Halogen bonding, a noncovalent interaction where a halogen atom acts as an electrophilic species, may also be present. Specifically, the iodine atom, being a soft and polarizable halogen, could interact with an electron-rich region of a neighboring molecule, such as the oxygen atom of a carbonyl group. The fluorine atom, being more electronegative and less polarizable, is less likely to participate in significant halogen bonding.
Computational and Theoretical Chemistry Investigations
Quantum Chemical Calculations of Molecular Structure and Reactivity
Density Functional Theory (DFT) Studies
No specific Density Functional Theory (DFT) studies on 2-(2-Fluoro-6-iodophenyl)acetic acid have been identified in the surveyed literature. Such studies would typically involve calculations of optimized molecular geometry, electronic properties such as HOMO-LUMO energy gaps, and reactivity descriptors to understand its chemical behavior.
Ab Initio Methods for Electronic Structure
There is no available research that employs ab initio methods, such as Hartree-Fock or post-Hartree-Fock methods, to investigate the electronic structure of this compound. These methods are fundamental for obtaining a high-accuracy understanding of the molecule's electronic wave function and related properties.
Computational Studies on Reaction Mechanisms and Energetics
Transition State Characterization and Activation Barriers
No computational studies characterizing the transition states or calculating the activation barriers for reactions involving this compound were found. This type of research is crucial for understanding the kinetics and feasibility of chemical transformations.
Reaction Pathway Elucidation
The elucidation of reaction pathways involving this compound through computational means has not been reported in the scientific literature. Such studies would provide detailed step-by-step mechanisms of its chemical reactions.
Prediction of Spectroscopic Parameters and Correlation with Experimental Data
There are no published computational studies that predict the spectroscopic parameters (e.g., NMR chemical shifts, vibrational frequencies) of this compound and correlate them with experimental data. These investigations are valuable for confirming molecular structures and interpreting experimental spectra.
Molecular Dynamics Simulations for Conformational Flexibility
While specific molecular dynamics (MD) simulations for this compound are not extensively documented in publicly available literature, the conformational flexibility of this molecule can be inferred from computational studies on phenylacetic acid and its halogenated analogs. The primary determinant of its conformational landscape is the rotational freedom around the single bonds of the acetic acid side chain relative to the phenyl ring.
The rotational barrier of the C-C bond connecting the phenyl ring and the acetic acid moiety is a key parameter in determining the conformational dynamics. The presence of two ortho-substituents, fluorine and iodine, would be expected to influence this rotational barrier. However, detailed MD simulations would be required to quantify this effect and to explore the full range of accessible conformations and their relative energies in different solvent environments. Such simulations would provide valuable insights into the molecule's flexibility and its potential interactions with biological targets.
Table 1: Predicted Conformational Preferences of this compound based on Analogous Compounds
| Conformer | Description | Expected Stability |
|---|---|---|
| Anti-periplanar | The C=O bond of the carboxylic acid is oriented away from the phenyl ring. | Likely to be a stable conformation due to minimized steric clash. |
| Syn-periplanar | The C=O bond of the carboxylic acid is oriented towards the phenyl ring. | Less stable due to potential steric hindrance with the ortho-substituents. |
Structure-Reactivity Relationship (SAR) Studies based on Halogen Effects
The presence of both fluorine and iodine atoms on the phenyl ring of this compound significantly influences its chemical reactivity and potential biological activity. SAR studies on halogenated compounds often focus on the distinct electronic and steric properties of the halogen substituents.
Electronic Effects:
Fluorine: As the most electronegative element, fluorine exerts a strong electron-withdrawing inductive effect (-I) on the aromatic ring. nih.gov This effect can decrease the electron density of the phenyl ring, influencing its susceptibility to electrophilic and nucleophilic attack. nih.gov Despite its high electronegativity, fluorine can also exhibit a weak electron-donating resonance effect (+M) due to its lone pairs of electrons, though the inductive effect is generally dominant. quora.com The presence of fluorine can also introduce "fluoromaticity," a concept that describes the contribution of fluorine's π-orbitals to the aromatic system, potentially enhancing thermal stability. acs.org
Iodine: Iodine is less electronegative than fluorine and has a weaker inductive effect. quora.com However, due to its larger size and more diffuse orbitals, iodine is more polarizable. This property can be crucial for interactions with biological macromolecules. Like fluorine, iodine also possesses a +M effect, which is weaker due to less effective orbital overlap with the carbon of the phenyl ring. quora.comquora.com The order of the deactivating effect of halogens on the benzene (B151609) ring in electrophilic substitution is generally considered to be I > Br > Cl > F, which is attributed to the decreasing effectiveness of the mesomeric effect down the group. quora.com
Steric Effects:
Fluorine: The fluorine atom is relatively small, with a van der Waals radius only slightly larger than that of hydrogen. Consequently, its steric hindrance is generally considered to be minimal. rsc.org
Iodine: In contrast, iodine is a large atom with a significantly larger van der Waals radius. Its presence at the ortho position can impose considerable steric hindrance, influencing the orientation of the acetic acid side chain and restricting its rotational freedom. This steric bulk can play a critical role in determining the molecule's binding affinity and selectivity for specific biological targets. The Simmons-Smith reaction, for instance, is known to be subject to steric effects from iodo-substituents. wikipedia.org
The interplay of these electronic and steric factors is crucial in defining the chemical and biological profile of this compound. The strong electron-withdrawing nature of fluorine can affect the acidity of the carboxylic acid group, while the steric bulk of iodine can dictate the molecule's preferred conformation and its ability to fit into a binding pocket.
Table 2: Comparison of Properties of Fluoro and Iodo Substituents
| Property | Fluorine (F) | Iodine (I) |
|---|---|---|
| Electronegativity (Pauling Scale) | 3.98 | 2.66 |
| van der Waals Radius (Å) | 1.47 | 1.98 |
| Inductive Effect | Strongly electron-withdrawing (-I) | Weakly electron-withdrawing (-I) |
| Resonance Effect | Weakly electron-donating (+M) | Weakly electron-donating (+M) |
Future Research Directions and Unexplored Avenues
Development of More Sustainable and Atom-Economical Synthetic Routes
While methods exist for the synthesis of functionalized aryl iodides, a key area for future research lies in developing more environmentally benign and efficient pathways to 2-(2-Fluoro-6-iodophenyl)acetic acid and its derivatives. Current multi-step syntheses often suffer from poor atom economy and generate considerable waste.
Future efforts could focus on late-stage C-H functionalization, a powerful strategy that avoids the pre-functionalization of starting materials. nih.govnih.gov For instance, developing a palladium-catalyzed ortho-C-H iodination protocol for a 2-fluorophenylacetic acid precursor would be a highly atom-economical approach. chu-lab.orgacs.org Another green avenue involves moving away from traditional Sandmeyer reactions, which use stoichiometric copper salts and generate significant waste, towards metal-free methods. For example, the synthesis of aryl iodides from arylhydrazines using iodine as both the oxidant and halogen source represents a more sustainable alternative. acs.orgnih.gov
Below is a comparative table outlining a hypothetical sustainable route against a plausible traditional route.
| Feature | Traditional Route (e.g., Sandmeyer) | Proposed Sustainable Route (e.g., C-H Iodination) |
| Key Transformation | Diazotization followed by substitution | Direct C-H bond activation and iodination |
| Starting Material | 2-Fluoro-6-aminophenylacetic acid | 2-Fluorophenylacetic acid |
| Primary Reagents | NaNO₂, HCl, KI, CuI | I₂ or other iodine source, Pd catalyst, oxidant |
| Atom Economy | Lower; generates N₂ gas and salt byproducts | Higher; fewer atoms are wasted in byproducts |
| Environmental Impact | Use of potentially hazardous nitrites and copper waste | Reduced metal waste (catalytic vs. stoichiometric), avoids diazotization |
| Step Economy | Typically more steps due to precursor synthesis | Potentially fewer steps, leading to higher overall yield |
Exploration of Novel Reactivity Profiles and Catalytic Transformations
The carbon-iodine bond is the weakest of the carbon-halogen bonds, making it an excellent linchpin for cross-coupling reactions. wikipedia.org While standard couplings like Suzuki and Heck are well-established for aryl iodides, the specific steric and electronic environment of this compound invites the exploration of more challenging and novel transformations. thermofisher.com
Future research should investigate its performance in less common or sterically demanding cross-coupling reactions. For example, ruthenium-catalyzed ortho-C-H arylations with bulky, 2,6-disubstituted aryl halides have recently been developed, and testing the reactivity of this compound in such systems could provide access to highly congested biaryl structures. dicp.ac.cn The carboxylic acid group can also act as a directing group to enable remote C-H functionalization at the meta position, a strategy that could be used to synthesize highly substituted and complex aromatic scaffolds. chu-lab.orgacs.org Furthermore, the synergistic use of photoredox and nickel catalysis has enabled the decarboxylative coupling of phenylacetic acids with various partners, a pathway that could be explored to transform the acetic acid moiety into other functional groups. nih.gov
Application in Emerging Fields of Chemical Synthesis (e.g., Flow Chemistry, Electrochemistry)
The translation of synthetic routes for this compound and its derivatives to emerging technologies like flow chemistry and electrochemistry presents a significant opportunity. Flow chemistry offers enhanced safety, scalability, and control over reaction parameters, which is particularly advantageous when dealing with potentially hazardous reagents or intermediates. researchgate.netuc.pt
The application of electrochemistry to organoiodine compounds is a burgeoning field. researchgate.net Electrochemical methods can drive reactions using electrons as traceless reagents, offering a green alternative to chemical oxidants or reductants. Future studies could explore the electrochemical borylation of the C-I bond, which can proceed under mild, transition-metal-free conditions to generate valuable arylboronic ester intermediates. Additionally, electrochemical hydroxylation of the aryl iodide could provide a direct, catalyst-free route to the corresponding phenol (B47542) derivative. rsc.org The use of external electric fields to induce coupling reactions of aryl iodides with transition metal complexes is another frontier that could unlock novel reactivity. nsf.govchemrxiv.org
| Technology | Potential Application for this compound | Advantages |
| Flow Chemistry | Multi-step synthesis involving hazardous intermediates (e.g., azides, diazonium salts). uc.pt | Improved safety, precise temperature/pressure control, scalability, potential for in-line purification. researchgate.net |
| Electrochemistry | Reductive C-I bond cleavage for cross-coupling or borylation. | Avoids chemical reductants, mild reaction conditions, high functional group tolerance. |
| Electrochemistry | Oxidative transformations or electrocatalysis. researchgate.net | Green synthesis, tunable redox potentials, potential for novel C-C bond formations. |
Computational Design of Derivatives with Tailored Reactivity
Computational chemistry, particularly Density Functional Theory (DFT), is a powerful tool for predicting and understanding chemical reactivity. cam.ac.uk Applying these methods to this compound can guide the synthesis of new derivatives with precisely tuned properties.
Future research should employ DFT to model the effects of adding different substituents to the aromatic ring. icrc.ac.ir By calculating parameters such as the C-I bond dissociation energy, electrostatic potential maps, and the energies of transition states for key reactions (like oxidative addition to a palladium catalyst), researchers can predict how modifications will impact reactivity. acs.orgresearchgate.net This in silico approach can prioritize synthetic targets, saving significant laboratory time and resources. For example, computational studies can help design derivatives where the electronic properties are optimized for a specific catalytic cycle or where steric hindrance is modulated to control regioselectivity in C-H functionalization reactions. nih.gov
| Derivative Substituent (Y) | Predicted Effect on C-I Bond | Rationale | Potential Application |
| Electron-Donating (e.g., -OCH₃) | Strengthened C-I bond, slower oxidative addition | Increased electron density on the aromatic ring | Substrate for reactions requiring higher temperatures or more active catalysts |
| Electron-Withdrawing (e.g., -NO₂) | Weakened C-I bond, faster oxidative addition | Decreased electron density on the aromatic ring | Highly reactive substrate for mild cross-coupling reactions |
| Bulky Group (e.g., -tBu) | Increased steric hindrance around the C-I bond | Shielding of the reaction center | Probe for studying sterically sensitive catalytic systems |
Investigation into its Role as a Chemical Probe for Molecular Systems
The presence of both fluorine and iodine atoms makes this compound an intriguing candidate for development as a chemical probe. The fluorine atom serves as an excellent reporter for ¹⁹F NMR spectroscopy, a technique with high sensitivity and low biological background noise that is increasingly used to study molecular interactions and conformations in biological systems. nih.govacs.orgcdnsciencepub.com
Future work could focus on derivatizing the carboxylic acid group to attach the molecule to peptides, proteins, or other biomolecules. acs.org The ¹⁹F NMR chemical shift of the fluorine atom is highly sensitive to its local environment, and changes in this shift upon binding to a target can provide valuable information about binding events, conformational changes, and the nature of the binding pocket. cfplus.czpharma-industry-review.com The iodine atom can also be useful, serving as a heavy atom for phasing in X-ray crystallography or as a site for photoaffinity labeling to identify binding partners in complex biological mixtures. This dual-handle approach, combining a spectroscopic reporter (F) and a potential covalent labeling site (I), could lead to the development of powerful multimodal chemical probes.
Q & A
Basic Research Questions
Q. What are the optimal synthetic routes for preparing 2-(2-Fluoro-6-iodophenyl)acetic acid, and how do reaction conditions influence yield?
- Methodological Answer : The compound can be synthesized via halogenation or cross-coupling strategies. A common approach involves palladium-catalyzed reactions, where 2-iodobenzyl cyanide serves as a precursor. For example, Suzuki-Miyaura coupling using Pd(PPh₃)₄ as a catalyst in a THF/H₂O solvent system at 80°C achieves moderate yields (45–60%) . Key factors include:
- Catalyst loading : 2–5 mol% Pd.
- Base selection : K₂CO₃ or Cs₂CO₃ for deprotonation.
- Halogen effects : The electron-withdrawing fluoro group directs electrophilic substitution, while iodine enhances reactivity in cross-couplings.
- Purification : Column chromatography (SiO₂, hexane/EtOAc gradient) followed by recrystallization in ethanol improves purity (>95%) .
Q. How can the purity and structural integrity of this compound be validated?
- Methodological Answer : Use a combination of:
- HPLC-MS : C18 column, 0.1% formic acid in H₂O/ACN mobile phase (retention time ~8.2 min) to assess purity (>98%) .
- NMR spectroscopy : ¹H NMR (DMSO-d₆) shows characteristic peaks: δ 3.65 (s, 2H, CH₂), δ 7.25–7.80 (m, 3H, aromatic). ¹⁹F NMR detects the fluorine environment (δ -112 ppm) .
- Elemental analysis : Confirm C, H, N, and halogen content within ±0.3% of theoretical values.
Q. What are the stability considerations for storing this compound?
- Methodological Answer :
- Storage : Under inert gas (argon) at -20°C in amber glass vials to prevent photodegradation of the iodo group.
- Decomposition risks : Hydrolysis of the acetic acid moiety in humid conditions; monitor via TLC (Rf ~0.4 in EtOAc/hexane 1:2) .
Advanced Research Questions
Q. How do steric and electronic effects of the fluoro and iodo substituents influence regioselectivity in cross-coupling reactions?
- Methodological Answer :
- Electronic effects : The fluorine atom (σₚ = +0.34) deactivates the aromatic ring, directing coupling to the para position. Iodine’s large atomic radius increases steric hindrance, favoring mono-substitution.
- DFT calculations : Optimize transition states using Gaussian16 (B3LYP/6-31G* basis set) to predict reaction pathways. Compare with experimental XRD data (e.g., C–I bond length ~2.10 Å) .
- Case study : In Heck reactions, the fluoro group reduces electron density, slowing oxidative addition but improving selectivity for β-hydride elimination .
Q. How can contradictory spectral data (e.g., NMR splitting patterns) be resolved for this compound?
- Methodological Answer :
- Dynamic effects : Fluorine’s quadrupolar moment (¹⁹F, I = ½) causes splitting in ¹H NMR. Use ¹H-¹⁹F HOESY to confirm through-space coupling.
- X-ray crystallography : Resolve ambiguities in aromatic proton environments by comparing experimental XRD bond angles (<120° for meta-substitution) with DFT-predicted geometries .
- Example : Discrepancies in CH₂ proton shifts (δ 3.65 vs. δ 3.72) may arise from solvent polarity; test in CDCl₃ vs. DMSO-d₆ .
Q. What computational models best predict the acid dissociation constant (pKa) of this compound?
- Methodological Answer :
- QSAR models : Use MarvinSketch (ChemAxon) with Hammett constants (σₘ for F = +0.34, σₚ for I = +0.18) to estimate pKa ≈ 3.1–3.5.
- Experimental validation : Perform potentiometric titration in 0.1 M KCl, using a glass electrode calibrated with phthalate buffers. Compare with DFT-derived pKa (B3LYP/6-311++G**) .
Q. How can trace impurities (<0.1%) from synthesis be identified and quantified?
- Methodological Answer :
- LC-HRMS : Acquire high-resolution mass spectra (Orbitrap, 50,000 resolution) to detect halogenated byproducts (e.g., diiodo derivatives, m/z 414.8932).
- NMR spiking : Add authentic samples of suspected impurities (e.g., unreacted 2-iodobenzyl cyanide) to isolate overlapping peaks .
Methodological Best Practices
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
